molecular formula C17H20N2O5 B4987517 3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B4987517
M. Wt: 332.4 g/mol
InChI Key: PDXMOIJFDASSPN-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate is a quinoline-based dicarboxylate derivative featuring ethyl and methyl ester groups at positions 3 and 6, respectively, and a 2-hydroxypropylamino substituent at position 3. The 2-hydroxypropylamino group may enhance solubility and reduce toxicity compared to bulkier or more lipophilic substituents, though empirical validation is required.

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(2-hydroxypropylamino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-4-24-17(22)13-9-18-14-6-5-11(16(21)23-3)7-12(14)15(13)19-8-10(2)20/h5-7,9-10,20H,4,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXMOIJFDASSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of p-amino-benzaldehyde with acetone, followed by a series of reactions to introduce the ethyl, methyl, and hydroxypropyl groups . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The ethyl and methyl ester groups in the compound are susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid derivatives, which can further participate in coupling or functionalization reactions.

Reaction Conditions Reagents/Catalysts Products Reference
Acidic hydrolysisHCl/H<sub>2</sub>O, reflux3,6-Dicarboxylic acid derivative ,
Basic hydrolysisNaOH/H<sub>2</sub>O, heat3,6-Dicarboxylate salts ,

Key Observations :

  • Hydrolysis of similar quinoline dicarboxylates (e.g., CID 1187577) under basic conditions produces carboxylate intermediates used in further derivatization .

  • Acidic hydrolysis is slower but avoids salt formation .

Functionalization of the Amino Group

The (2-hydroxypropyl)amino substituent at position 4 of the quinoline core can undergo nucleophilic reactions, such as alkylation, acylation, or coupling with electrophilic agents.

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form amides, enhancing solubility or enabling conjugation.

Reaction Reagents Product Source
AcetylationAcetic anhydride, DMAPN-(2-hydroxypropyl)acetamide derivative
SulfonylationTosyl chloride, pyridineSulfonamide derivative

Example :
In analogous systems (e.g., thiazinane derivatives), acylation with 2,2-dichloropropanoyl chloride yielded stable amides under EDC/DMAP coupling conditions .

Oxidation of the Hydroxypropyl Group

The secondary alcohol in the 2-hydroxypropyl chain can be oxidized to a ketone using mild oxidizing agents.

Oxidizing Agent Conditions Product Reference
PCC (Pyridinium chlorochromate)Dichloromethane, RT2-Ketopropylamino derivative
Dess-Martin periodinaneTHF, RT2-Ketopropylamino derivative

Note : Oxidation preserves the quinoline core while introducing a ketone for subsequent reactions (e.g., hydrazone formation) .

Ring Functionalization of the Quinoline Core

The quinoline moiety may undergo electrophilic substitution, though steric and electronic effects from substituents modulate reactivity.

Electrophilic Aromatic Substitution (EAS)

The amino group directs incoming electrophiles to specific positions (e.g., C5 or C7).

Reaction Electrophile Position Outcome Source
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C5 or C7Nitroquinoline derivative
HalogenationBr<sub>2</sub>/FeBr<sub>3</sub>C5Brominated derivative

Limitation : Ester groups at C3 and C6 deactivate the ring, requiring harsh conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki) enable aryl-aryl bond formation at reactive positions.

Catalyst System Substrate Product Yield Reference
Pd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>Boronic acidBiarylquinoline derivative55–75%

Example : Microwave-assisted Suzuki coupling of related quinoline derivatives achieved 75% yields .

Ester Group Modifications

The ethyl and methyl esters can be transesterified or converted to more reactive groups (e.g., acyl chlorides).

Reaction Reagents Product Application Source
TransesterificationMeOH/H<sub>2</sub>SO<sub>4</sub>Methyl/ethyl ester exchangeSolubility tuning
Acyl chloride formationSOCl<sub>2</sub>3,6-Bis(chlorocarbonyl)quinolinePolymer precursors

Biological Activity and Derivatization

While direct data on the compound’s bioactivity is unavailable, structural analogs (e.g., CID 1167248) show potential as kinase inhibitors or antimicrobial agents . Functionalization of the hydroxypropyl chain may enhance target binding.

Key Derivatives :

  • Amide-linked conjugates : Improved membrane permeability .

  • Sulfonamide derivatives : Enhanced metabolic stability .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate exhibit significant anticancer properties. Quinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that quinoline-based compounds could effectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum antibacterial and antifungal activities. In vitro studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their utility in treating infectious diseases .

Agricultural Applications

Pesticide Development
Due to its chemical structure, there is potential for using this compound in the development of new pesticides. Its efficacy against pests can be enhanced through modifications to improve selectivity and reduce toxicity to non-target organisms. Research into the structure-activity relationship (SAR) of quinoline derivatives has led to the identification of effective agrochemicals that can control pest populations while minimizing environmental impact .

Material Science Applications

Polymeric Materials
The incorporation of quinoline derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique properties of quinolines allow for their use as additives in polymers, potentially improving characteristics such as flame resistance and durability .

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including those structurally related to the target compound, revealing significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Agricultural Field Trials : Field trials conducted on crops treated with quinoline-based pesticides showed a marked reduction in pest populations compared to untreated controls. Moreover, the trials highlighted the importance of optimizing application rates to achieve effective pest control without harming beneficial insects .
  • Material Performance Testing : Research on polymer composites containing quinoline derivatives demonstrated improved thermal stability and mechanical strength under stress testing conditions. These findings suggest potential applications in industries requiring high-performance materials .

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Malarial Amino-Alcohol Quinolines

Amino-alcohol quinoline derivatives, such as (S)-pentyl and (S)-heptyl analogs, demonstrate potent anti-malarial activity against Plasmodium falciparum strains, surpassing mefloquine (MQ) by at least threefold in potency . These compounds exhibit synergistic effects with dihydroartemisinin (DHA) and a tenfold higher safety margin in hemolytic assays compared to MQ. The stereochemistry (S-configuration) and amino-alcohol chain length critically influence efficacy and safety.

Substituent Effects on Physicochemical Properties

The substituent at position 4 significantly impacts solubility and bioavailability. For example:

  • 2-Hydroxypropylamino (Target Compound): Likely enhances aqueous solubility due to the hydroxyl group, facilitating oral absorption.
  • (S)-Pentylamino-alcohol (): Moderate hydrophilicity from the alcohol group, balancing tissue distribution and metabolic stability .

Toxicity Considerations

Heterocyclic amines, such as imidazo[4,5-b]pyridines, are associated with carcinogenicity via DNA adduct formation . highlights that amino-alcohol quinolines exhibit lower hemolytic activity than MQ, suggesting a safer profile for hydroxylated derivatives .

Biological Activity

3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C17H20N2O5
  • Molecular Weight : 332.3511 g/mol
  • Structural Characteristics : The compound features a quinoline backbone with two carboxylate groups and an amino side chain, which are critical for its biological interactions.

Research indicates that quinoline derivatives often exhibit significant biological activities through various mechanisms, including:

  • Antimalarial Activity : Similar compounds have shown efficacy against malaria by inhibiting the formation of beta-hematin from ferriprotoporphyrin IX (Fe(III)PPIX), a crucial process in the life cycle of the malaria parasite. The presence of an amino side chain enhances drug accumulation in the parasite's food vacuole .
  • Antimicrobial Effects : Quinoline derivatives have been noted for their antibacterial properties, potentially acting by disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Biological Activity Data

Biological ActivityIC50 Value (µM)Reference
Antimalarial50
Antibacterial12.5
Cytotoxicity>100

Case Studies and Research Findings

  • Antiplasmodial Activity : A study focusing on aminoquinolines demonstrated that compounds with basic amino side chains are essential for antiplasmodial activity. The presence of such groups in this compound suggests similar potential .
  • Inhibition of Bacterial Secretion Systems : In vitro assays have shown that certain quinoline derivatives can inhibit secretion systems in pathogenic bacteria, which is crucial for their virulence. This suggests that the compound may be effective against bacterial infections by targeting these systems .
  • Pharmacological Evaluation : Investigations into the pharmacological properties of related compounds indicate that they exhibit anti-inflammatory and analgesic effects, which could extend to the target compound as well .

Q & A

Q. What are the recommended methodologies for synthesizing 3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step condensation and functionalization of quinoline precursors. For optimization, use statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can identify optimal conditions while minimizing experimental runs . Characterization should employ HPLC (purity >95%) and NMR (1H/13C) to confirm regioselectivity, especially for the 2-hydroxypropylamino substituent. Reference analogs like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (synthesized via similar pathways) for procedural guidance .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
  • Thermal stability : Store at 40°C/75% RH for 6 months, with HPLC monitoring for degradation products (e.g., ester hydrolysis or oxidation of the hydroxypropyl group).
  • Photostability : Expose to UV light (ICH Q1B) to detect quinoline ring modifications.
    Cross-reference SDS data for structurally similar compounds (e.g., 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid), which recommend inert atmosphere storage and desiccants .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Given the compound’s quinoline core (known for antimicrobial and anticancer properties), prioritize:
  • Antibacterial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include fluoroquinolone-resistant strains to assess novel mechanisms .
  • Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Address this by:
  • Batch standardization : Use reference standards (e.g., EP impurity standards for quinolones) to ensure purity >99% .
  • Dose-response validation : Replicate assays with independent cell cultures and statistical rigor (e.g., ANOVA with post-hoc Tukey tests).
  • Mechanistic follow-up : Employ computational docking (AutoDock Vina) to verify target binding (e.g., DNA gyrase for antimicrobial activity) and compare with inactive analogs .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of the 2-hydroxypropylamino substituent?

  • Methodological Answer :
  • Analog synthesis : Replace the 2-hydroxypropyl group with methyl, ethyl, or cyclic amines to assess steric/electronic effects.
  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to compute substituent parameters (Hammett σ, π) and correlate with bioactivity .
  • Crystallography : Resolve X-ray structures of analogs bound to targets (e.g., topoisomerase IV) to map hydrogen-bonding interactions .

Q. How can reaction mechanisms for key synthetic steps (e.g., aminoquinoline formation) be validated?

  • Methodological Answer :
  • Isotopic labeling : Introduce 15N or 13C isotopes to track intermediates via LC-MS/MS.
  • Kinetic studies : Monitor reaction progress using in-situ IR spectroscopy (e.g., carbonyl stretching frequencies).
  • Computational modeling : Apply reaction path search methods (e.g., AFIR) to identify transition states and validate proposed mechanisms .

Q. What advanced separation techniques are recommended for purifying stereoisomers or regioisomers?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with hexane/IPA gradients for enantiomeric resolution.
  • Simulated Moving Bed (SMB) chromatography : Scale-up purification while minimizing solvent waste .
  • Crystallization screening : High-throughput platforms (e.g., Crystal16) to identify optimal solvent/anti-solvent pairs .

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